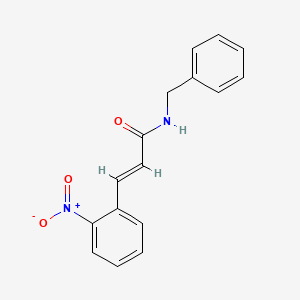

(2E)-N-benzyl-3-(2-nitrophenyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-benzyl-3-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(17-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)18(20)21/h1-11H,12H2,(H,17,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBJTRCBAOYABB-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2e N Benzyl 3 2 Nitrophenyl Acrylamide

In-Depth Retrosynthetic Analysis of the (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide Molecular Framework

Retrosynthetic analysis provides a systematic approach to designing a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the most logical disconnections are at the amide bond and the carbon-carbon double bond.

The primary disconnection is the amide linkage, which simplifies the target molecule into (2E)-3-(2-nitrophenyl)acrylic acid and benzylamine (B48309). This is a strategic choice as numerous methods exist for the formation of amide bonds, allowing for a convergent synthesis.

The second key disconnection is of the C=C bond in the (2E)-3-(2-nitrophenyl)acrylic acid precursor. This leads back to 2-nitrobenzaldehyde (B1664092) and a two-carbon synthon, which can be derived from reagents like malonic acid or a phosphonate (B1237965) ylide. This pathway highlights the importance of stereoselective olefination reactions to establish the desired (E)-geometry of the double bond.

| Target Molecule | Key Disconnections | Precursors | Starting Materials |

|---|---|---|---|

| This compound | Amide (C-N) Bond | (2E)-3-(2-nitrophenyl)acrylic acid, Benzylamine | 2-nitrobenzaldehyde, Malonic acid or a phosphonate, Benzylamine |

| Carbon-Carbon Double Bond | 2-nitrobenzaldehyde, Acetate equivalent |

Advanced Exploration of Stereoselective C-C Bond Forming Strategies for Acrylamide (B121943) Precursors

The formation of the α,β-unsaturated system with a high degree of E-selectivity is a critical step in the synthesis. Modern organic chemistry offers several powerful methods to achieve this.

Optimized Horner-Wadsworth-Emmons Olefination Protocols for α,β-Unsaturated Systems

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of E-alkenes from aldehydes and stabilized phosphonate carbanions. wikipedia.org In contrast to the classical Wittig reaction, the HWE reaction typically provides excellent stereocontrol, favoring the formation of the thermodynamically more stable (E)-isomer. wikipedia.org The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which simplifies the purification of the desired product. orgsyn.org

For the synthesis of the acrylate (B77674) precursor to this compound, 2-nitrobenzaldehyde is reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. The choice of base and reaction conditions can be optimized to maximize the yield and E/Z ratio.

| Aldehyde | Phosphonate Reagent | Base/Solvent | Product (E/Z ratio) |

|---|---|---|---|

| 2-nitrobenzaldehyde | Triethyl phosphonoacetate | NaH / THF | Ethyl (2E)-3-(2-nitrophenyl)acrylate (>95:5) |

| 2-nitrobenzaldehyde | Trimethyl phosphonoacetate | DBU / Acetonitrile | Methyl (2E)-3-(2-nitrophenyl)acrylate (>98:2) rsc.org |

Catalytic Knoevenagel Condensation Variants for E-Isomer Selectivity

The Knoevenagel condensation is another fundamental C-C bond-forming reaction that can be employed to synthesize the (2E)-3-(2-nitrophenyl)acrylic acid precursor. This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malonic acid, catalyzed by a base. researchgate.net

The traditional Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) and a catalytic amount of piperidine, is highly effective for this transformation and generally provides the (E)-isomer with high selectivity. researchgate.net Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems, including the use of organocatalysts like quinine (B1679958) under solvent-free conditions or ammonium (B1175870) salts. rsc.orgresearchgate.net

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Key Features |

|---|---|---|---|

| 2-nitrobenzaldehyde | Malonic acid | Piperidine / Pyridine | High E-selectivity, well-established method. |

| 2-nitrobenzaldehyde | Malonic acid | Ammonium salts | Greener conditions, often solvent-free. researchgate.net |

| 2-nitrobenzaldehyde | Ethyl cyanoacetate | Quinine / Solvent-free | Organocatalytic, mild conditions. rsc.org |

Refined Amide Bond Formation Methodologies for the Introduction of the N-Benzyl Moiety

The final step in the synthesis is the coupling of (2E)-3-(2-nitrophenyl)acrylic acid with benzylamine to form the target amide. The selection of the amidation method is crucial for ensuring a high yield and avoiding side reactions.

Evaluation of Diverse Coupling Reagent Systems for High-Yield Amidation

A vast number of coupling reagents are available to facilitate amide bond formation by activating the carboxylic acid. researchgate.net These reagents offer different levels of reactivity and are suited for various substrates.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They are often employed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization in chiral substrates. nih.gov

Phosphonium and Uronium/Aminium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and are particularly useful for challenging couplings. nih.gov

| Coupling Reagent Class | Examples | Common Additives | Advantages |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt | Cost-effective, readily available. |

| Phosphonium Salts | BOP, PyBOP | --- | High reactivity, suitable for hindered substrates. |

| Uronium/Aminium Salts | HBTU, HATU | --- | Rapid reactions, high yields. |

Transition-Metal-Catalyzed Amidation Approaches

While classical coupling reagents are highly effective, transition-metal-catalyzed amidation reactions represent a developing area of interest. These methods can offer alternative reaction pathways and may be advantageous in specific contexts. For example, catalytic systems can be developed for the direct amidation of carboxylic acids or their derivatives under mild conditions, potentially reducing the need for stoichiometric activating agents. berkeley.edu However, for a straightforward synthesis like that of this compound, the use of well-established coupling reagents is generally more practical and efficient.

Development of Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce waste, minimize energy consumption, and use less hazardous substances. For the synthesis of this compound, several modern techniques can be employed that align with these principles, primarily focusing on the use of alternative energy sources like microwave irradiation and ultrasound.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijnrd.org The primary mechanisms behind this are dipolar polarization and ionic conduction, which result in rapid and uniform heating of the reaction mixture. ijnrd.org

A plausible green synthetic route to this compound involves two key steps that can be facilitated by microwave irradiation:

Formation of the Cinnamoyl Scaffold: The synthesis of the related compound, methyl (2E)-3-(2-nitrophenyl)acrylate, has been successfully demonstrated using a microwave-assisted Wittig reaction between 2-nitrobenzaldehyde and methyl (triphenylphosphoranylidene)acetate. berkeley.edu This approach avoids the need for high temperatures and long reaction times often associated with traditional methods like the Perkin or Claisen-Schmidt condensations. berkeley.edu

Amide Bond Formation: The subsequent amidation of the resulting acrylic acid or its ester with benzylamine can also be efficiently carried out under microwave irradiation. Studies on direct amidation of carboxylic acids with amines have shown that microwave heating can significantly reduce reaction times and often eliminates the need for a solvent. nih.gov This method is highly atom-efficient, producing water as the only byproduct.

The following table summarizes a potential microwave-assisted synthesis pathway:

| Step | Reactants | Method | Key Advantages |

| 1 | 2-nitrobenzaldehyde, appropriate phosphorane | Microwave-Assisted Wittig Reaction | Rapid, high stereoselectivity for the (E)-isomer. berkeley.edu |

| 2 | (2E)-3-(2-nitrophenyl)acrylic acid, Benzylamine | Microwave-Assisted Amidation | Solvent-free, rapid, high yield, high atom economy. nih.govresearchgate.net |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of this compound. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. mdpi.com

For the synthesis of the target molecule, ultrasound can be particularly effective in the Claisen-Schmidt condensation, a common method for forming the α,β-unsaturated carbonyl system. mdpi.comresearchgate.net The reaction between 2-nitrobenzaldehyde and N-benzylacetamide under ultrasonic irradiation would be a potential route. Research on ultrasound-assisted Claisen-Schmidt condensations for chalcone (B49325) synthesis has demonstrated significantly reduced reaction times and improved yields compared to conventional stirring methods. mdpi.com

A comparative overview of conventional versus ultrasound-assisted synthesis for a related Claisen-Schmidt condensation is presented below:

| Parameter | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | Good to excellent |

| Energy Consumption | Higher | Lower |

| Reaction Conditions | Often requires heating | Can often be performed at ambient temperature. rsc.org |

Analysis of Reaction Mechanisms and Kinetic Studies in Key Synthetic Steps

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. The primary synthetic routes involve the formation of a carbon-carbon double bond followed by the formation of an amide bond.

Mechanism of C-C Bond Formation:

Several classical reactions can be employed to construct the (2E)-3-(2-nitrophenyl)acryl backbone.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aromatic aldehyde (2-nitrobenzaldehyde) with a ketone or ester enolate. wikipedia.org The mechanism proceeds via the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated system. magritek.com The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring can enhance its reactivity towards nucleophilic attack. unacademy.com

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. byjus.comwikipedia.org The mechanism involves the formation of a carbanion from the anhydride, which then adds to the aldehyde. A subsequent series of steps including intramolecular acyl transfer and elimination yields the cinnamic acid derivative. unacademy.com

Wittig Reaction: As mentioned previously, the Wittig reaction offers a highly stereoselective route to the (E)-alkene. The mechanism involves the nucleophilic addition of a phosphorus ylide to the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate then fragments to yield the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org Stabilized ylides, which would be required for this synthesis, generally favor the formation of the (E)-isomer. organic-chemistry.org

Mechanism of Amide Bond Formation:

The final step in the synthesis is the formation of the amide bond between the (2E)-3-(2-nitrophenyl)acrylic acid (or its activated derivative) and benzylamine. The direct thermal condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. However, under microwave conditions at elevated temperatures, the equilibrium can be driven towards the amide. researchgate.net

Alternatively, the carboxylic acid can be activated using a coupling agent or by converting it to an acyl chloride. The reaction of the acyl chloride with benzylamine proceeds via a nucleophilic acyl substitution mechanism.

Kinetic Studies:

Effect of Green Chemistry Approaches: Both microwave irradiation and sonication are known to dramatically accelerate reaction rates. For instance, in the ultrasound-assisted synthesis of chalcones, the reaction time can be reduced from hours to minutes. mdpi.com This rate enhancement is attributed to the intense localized energy provided by these techniques.

Monitoring Reaction Progress: Kinetic studies for similar reactions, such as the Claisen-Schmidt condensation, can be effectively monitored in real-time using techniques like benchtop NMR spectroscopy. magritek.com This allows for the determination of reaction rates and the observation of reaction intermediates, providing a deeper understanding of the reaction profile. magritek.com

The following table outlines the expected kinetic impact of applying green methodologies to the synthesis:

| Reaction Type | Methodology | Expected Kinetic Effect |

| Claisen-Schmidt Condensation | Ultrasound Irradiation | Significant rate acceleration. mdpi.com |

| Wittig Reaction | Microwave Irradiation | Reduction in reaction time from hours to minutes. berkeley.edu |

| Amide Formation | Microwave Irradiation | Rapid reaction, often complete within minutes to a few hours. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2e N Benzyl 3 2 Nitrophenyl Acrylamide

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy would be expected to show distinct signals for each of the 14 protons in the molecule. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the presence of two phenyl rings. The protons on the benzyl (B1604629) ring would likely appear as a multiplet around δ 7.2-7.4 ppm. The four protons of the 2-nitrophenyl group would exhibit a more downfield and complex splitting pattern due to the strong electron-withdrawing effect of the nitro group. The two olefinic protons of the acrylamide (B121943) backbone would appear as doublets, with a large coupling constant (J ≈ 15 Hz) characteristic of a trans (E) configuration. The methylene (B1212753) (-CH2-) protons of the benzyl group would likely appear as a doublet around δ 4.5 ppm, coupled to the adjacent N-H proton. The amide (N-H) proton would be expected to appear as a triplet or broad singlet in the region of δ 6.5-8.5 ppm.

¹³C NMR Spectroscopy would be anticipated to show 16 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide would be the most downfield signal, typically in the range of δ 165-170 ppm. The carbons of the two aromatic rings would resonate in the δ 120-150 ppm region. The carbon atom attached to the nitro group would be significantly deshielded. The olefinic carbons would appear around δ 120-140 ppm. The methylene carbon of the benzyl group would be expected in the δ 40-50 ppm region.

2D NMR Spectroscopy , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning these signals. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) C-H correlations, allowing for the complete assembly of the molecular structure. For example, an HMBC correlation from the methylene protons to the carbonyl carbon would confirm the N-benzyl fragment.

Expected ¹H and ¹³C NMR Chemical Shift Data

| Atom Name | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | - | ~166 |

| Olefinic CH | ~6.5-7.8 (d, J ≈ 15 Hz) | ~120-145 |

| Nitrophenyl CH | ~7.5-8.2 (m) | ~124-148 |

| Benzyl CH | ~7.2-7.4 (m) | ~127-138 |

| Methylene (CH₂) | ~4.5 (d) | ~44 |

| Amide NH | ~6.5-8.5 (br t) | - |

Note: These are estimated values based on typical ranges for similar functional groups and data from related N-benzyl cinnamamide (B152044) structures. Actual values may vary depending on solvent and other experimental conditions.

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy of this compound would be expected to show several characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching of the amide I band would likely appear as a strong absorption around 1660 cm⁻¹. The N-H bending of the amide II band would be expected near 1540 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to two strong bands, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching of the alkene would be observed near 1625 cm⁻¹. A peak around 970 cm⁻¹ would be indicative of the out-of-plane C-H bend of the trans-disubstituted alkene.

Raman Spectroscopy , being complementary to FT-IR, would also be useful. Aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹. The C=C stretching of the aromatic rings and the alkene would show strong signals in the 1580-1630 cm⁻¹ region. The symmetric stretch of the nitro group around 1350 cm⁻¹ is also typically strong in the Raman spectrum.

Expected Vibrational Frequencies

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | ~3300 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Amide C=O Stretch (Amide I) | ~1660 | ~1660 |

| C=C Stretch (Alkene) | ~1625 | ~1625 |

| N-H Bend (Amide II) | ~1540 | Weak |

| NO₂ Asymmetric Stretch | ~1520 | ~1520 |

| NO₂ Symmetric Stretch | ~1350 | ~1350 |

| trans-Alkene C-H Bend | ~970 | Weak |

Note: These are typical frequency ranges. The exact positions can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C16H14N2O3), the expected exact mass of the molecular ion [M]⁺ would be approximately 282.0999. HRMS can confirm this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula.

Fragmentation Pathways under techniques like Electron Ionization (EI) or Electrospray Ionization with tandem MS (ESI-MS/MS) would provide further structural information. Common fragmentation patterns for this molecule would likely include:

Loss of the benzyl group: A prominent fragment would be expected from the cleavage of the N-CH₂ bond, leading to a benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and stable fragment for N-benzyl compounds. rsc.org

Cleavage of the amide bond: Fragmentation at the amide bond could lead to various ions.

Loss of the nitro group: The loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion is a characteristic fragmentation for nitroaromatic compounds.

McLafferty rearrangement: This is a possibility if the alkyl chain length allows for it, though it is less likely to be a primary pathway here.

Expected HRMS Data and Major Fragments

| Ion | Formula | Expected m/z |

| [M]⁺ | C₁₆H₁₄N₂O₃ | 282.1004 |

| [M-NO₂]⁺ | C₁₆H₁₄NO | 236.1075 |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 |

Note: The expected m/z values are for the monoisotopic masses.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interaction Analysis

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Based on crystal structures of similar compounds, such as N-benzyl-N-(4-chlorophenyl)acrylamide, it can be anticipated that the acrylamide unit would be largely planar. nih.gov The analysis would reveal the dihedral angles between this plane and the two aromatic rings. The trans configuration of the C=C double bond would be unequivocally confirmed.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives or Conformer Studies

This compound itself is not chiral and therefore would not exhibit a signal in Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy. However, these techniques would be invaluable for studying any chiral derivatives of this compound. For instance, if a chiral center were introduced into the benzyl or acrylamide portions of the molecule, ECD and VCD could be used to determine the absolute configuration of the stereocenters.

Even for the achiral molecule, if it could exist in stable, non-interconverting chiral conformations (atropisomers), chiroptical techniques could potentially be used to study them. However, given the likely low barrier to rotation around the single bonds in this molecule, the existence of stable atropisomers at room temperature is improbable.

Investigative Chemical Reactivity and Transformation Studies of 2e N Benzyl 3 2 Nitrophenyl Acrylamide

Mechanistic Studies of Reactions Involving the α,β-Unsaturated Carbonyl System (e.g., Michael Additions, Cycloadditions)

The α,β-unsaturated carbonyl system is a prominent feature of the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is primarily dictated by the electron-withdrawing effects of the adjacent carbonyl group and the 2-nitrophenyl ring.

Michael Additions: The most characteristic reaction of this system is the Michael (or conjugate) addition. The presence of the ortho-nitro group on the phenyl ring significantly enhances the electrophilicity of the β-carbon, making the molecule a highly reactive Michael acceptor. nih.govnih.gov Studies on analogous N-arylacrylamides have shown that the o-nitrophenyl substituent results in a substantially faster reaction rate with thiol nucleophiles, such as glutathione, compared to other substituted and unsubstituted arylamides. nih.gov This heightened reactivity is attributed to the strong inductive and resonance electron-withdrawing nature of the nitro group. nih.govresearchgate.net

The general mechanism involves the attack of a soft nucleophile (e.g., thiols, amines, or carbanions) on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct. researchgate.net This reaction is highly efficient for creating new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds. researchgate.netnih.gov

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Thiol | Benzenethiol |  | N-benzyl-3-(2-nitrophenyl)-3-(phenylthio)propanamide |

| Amine | Piperidine |  | N-benzyl-3-(2-nitrophenyl)-3-(piperidin-1-yl)propanamide |

| Carbanion | Dimethyl malonate |  | Dimethyl 2-(1-(benzylamino)-1-oxo-3-(2-nitrophenyl)propan-2-yl)malonate |

Cycloaddition Reactions: The olefinic bond of the acrylamide (B121943) system can also participate in cycloaddition reactions. For instance, photochemical [2+2] cycloadditions of cinnamic acid derivatives can yield cyclobutane (B1203170) structures, a reaction that can be controlled for regio- and diastereoselectivity using templates. digitellinc.com Additionally, 1,3-dipolar cycloaddition reactions, such as with benzyl (B1604629) azide, can be used to synthesize heterocyclic structures, although the reaction rate and spontaneity may be influenced by the substituents on the aromatic rings. chemrj.org

Transformations and Derivatization Strategies Targeting the Nitrophenyl Moiety (e.g., Reduction to Amino, Halogenation)

The nitrophenyl group is a key site for chemical modification, offering a gateway to a wide array of derivatives.

Reduction to Amino Group: The reduction of the aromatic nitro group to a primary amine is one of the most valuable transformations for this moiety. This conversion dramatically alters the electronic properties of the molecule, transforming a strongly electron-withdrawing group into a versatile electron-donating and nucleophilic handle. A variety of reagents can achieve this transformation with high efficiency. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and clean method. commonorganicchemistry.comrsc.org Alternatively, metallic reducing agents such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media are effective. masterorganicchemistry.comcommonorganicchemistry.com The resulting (2E)-N-benzyl-3-(2-aminophenyl)acrylamide is a crucial intermediate for synthesizing heterocycles or for further functionalization of the amino group.

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | High efficiency, clean reaction. May also reduce the C=C bond under harsher conditions. commonorganicchemistry.com |

| Fe, HCl or CH₃COOH | Aqueous ethanol, reflux | Classical and cost-effective method. masterorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system, RT | Useful for selective reductions. |

Halogenation: Electrophilic aromatic substitution, such as halogenation, on the nitrophenyl ring can also be performed. The directing effects of the existing substituents must be considered. The nitro group is a strong deactivating and meta-directing group, while the vinyl acrylamide substituent is a deactivating but ortho-, para-directing group. The outcome of halogenation would depend on the specific reagents and reaction conditions, potentially leading to a mixture of isomers.

Reactivity Profiles of the Amide Linkage (e.g., Hydrolysis under Varied Conditions, N-Alkylation)

The N-benzyl amide linkage is generally stable but can be cleaved or modified under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to its constituent carboxylic acid and amine components—3-(2-nitrophenyl)acrylic acid and benzylamine (B48309), respectively—under either acidic or basic conditions, typically requiring elevated temperatures. jcsp.org.pkrsc.org

Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. jcsp.org.pk

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible as the final step forms a resonance-stabilized carboxylate salt. chemrxiv.org

The rate of hydrolysis can be influenced by the steric and electronic environment of the amide bond.

N-Alkylation: While the amide nitrogen is not strongly nucleophilic, N-alkylation can be achieved. This typically requires deprotonation with a strong base to form the corresponding amidate anion, which can then react with an alkylating agent like an alkyl halide. More modern methods involve the direct N-alkylation of amides with alcohols using various catalysts, which is considered a greener and more atom-economical approach. researchgate.netrsc.org

Systematic Derivatization Strategies Based on Core Structure Modifications for Structure-Activity Relationship (SAR) Precursors

To explore structure-activity relationships, systematic modifications of the core structure are essential. This involves creating a library of analogs by altering the benzyl substituent, the nitrophenyl ring, and the acrylamide olefin. researchgate.netresearchgate.net

The benzyl group can be readily modified by synthesizing the parent compound from a range of substituted benzylamines. unhas.ac.id This strategy allows for the exploration of steric and electronic effects on biological activity. For example, introducing electron-donating or electron-withdrawing groups onto the benzyl ring can modulate properties like lipophilicity and binding interactions. nih.gov The synthesis would typically involve the reaction of 3-(2-nitrophenyl)acryloyl chloride with the desired substituted benzylamine.

| Substituted Benzylamine Reagent | Resulting Substituent (R) | Potential Effect |

|---|---|---|

| 4-Methoxybenzylamine | 4-OCH₃ | Electron-donating, increases polarity |

| 4-Chlorobenzylamine | 4-Cl | Electron-withdrawing, increases lipophilicity |

| 3-Trifluoromethylbenzylamine | 3-CF₃ | Strongly electron-withdrawing, lipophilic |

| 2-Fluorobenzylamine | 2-F | Weakly electron-withdrawing, potential for H-bonding |

Modifying the substitution pattern on the nitrophenyl ring can significantly impact the electronic properties of the entire molecule, particularly the reactivity of the Michael acceptor. researchgate.netnih.gov Analogs can be prepared by starting with variously substituted 2-nitrobenzaldehydes, which are then converted to the corresponding cinnamic acids and subsequently to the final N-benzyl acrylamides. nih.govacs.org Introducing additional electron-withdrawing groups would be expected to increase the reactivity of the Michael acceptor, while electron-donating groups may decrease it. nih.govrsc.org

The olefinic double bond of the acrylamide moiety is another key site for modification.

Saturation: The C=C double bond can be reduced via catalytic hydrogenation, for instance using H₂ with a Pd, Pt, or Ni catalyst, to yield the corresponding saturated propanamide derivative. This removes the planarity and reactivity associated with the α,β-unsaturated system.

Halogenation: The alkene can react with halogens (e.g., Br₂ or Cl₂) to form vicinal dihalides via an anti-addition mechanism. masterorganicchemistry.comchadsprep.comyoutube.com This introduces significant steric bulk and new functional handles.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid like m-CPBA.

Substitution: Introducing substituents at the α- or β-positions can modulate reactivity. For example, an α-methyl group would introduce steric hindrance and potentially alter the conformation of the molecule.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide is an area of significant academic interest, primarily due to the presence of two key reactive moieties: the ortho-nitro group on the phenyl ring and the acrylamide functional group. While specific, dedicated studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be predicted and understood by examining the well-established behaviors of structurally related compounds.

Photochemical Reactivity

The photochemical reactivity of this compound is expected to be dominated by the ortho-nitrophenyl group, which is a well-known photo-removable protecting group. Upon irradiation with UV light, ortho-nitrobenzyl compounds typically undergo an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release a nitroso species and, in this case, would likely trigger subsequent cyclization or rearrangement reactions involving the acrylamide side chain.

One anticipated photochemical transformation is an intramolecular cyclization. The excitation of the nitro group can lead to the formation of a diradical species, which could then attack the double bond of the acrylamide moiety. This type of reaction often results in the formation of heterocyclic structures. For instance, similar cinnamic acid derivatives are known to undergo photocyclization to form quinoline (B57606) or isoquinoline (B145761) derivatives. The specific products would be highly dependent on the reaction conditions, such as the solvent and the presence of oxygen.

A generalized reaction scheme for the photochemical transformation is presented below:

Table 1: Postulated Photochemical Reaction Pathway of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Photoexcitation | Excited state of the nitro group |

| 2 | Intramolecular H-abstraction | Aci-nitro intermediate |

| 3 | Rearrangement/Cyclization | Cyclic intermediate |

This table is illustrative and based on the known reactivity of similar ortho-nitroaromatic compounds.

Electrochemical Reactivity

The electrochemical behavior of this compound is characterized by the reduction of the nitro group and potential reactions of the acrylamide moiety. The electrochemical reduction of aromatic nitro compounds has been extensively studied. researchgate.netchim.it In aprotic media, the reduction typically proceeds through a one-electron transfer to form a stable radical anion. In protic media, the reduction is more complex and usually involves a multi-electron, multi-proton process to yield the corresponding hydroxylamine (B1172632) and subsequently the amine. chim.itmdpi.com

Given the structure of the target compound, cyclic voltammetry would be expected to show an irreversible reduction peak corresponding to the conversion of the nitro group to a hydroxylamine. A second reduction peak at more negative potentials might be observed, corresponding to the further reduction of the hydroxylamine to an amine.

The acrylamide group can also be electrochemically active, although typically at higher potentials than the nitro group reduction. The double bond can undergo reduction, and in some cases, electrochemical conditions can initiate polymerization or other transformations. Studies on other N-benzyl acrylamides have shown that they can undergo electrochemical reactions like spirocyclization under specific conditions. amanote.com

Table 2: Expected Electrochemical Reduction Potentials for this compound in Protic Media

| Process | Number of Electrons | Number of Protons | Typical Potential Range (vs. Ag/AgCl) |

|---|---|---|---|

| R-NO₂ → R-NHOH | 4 | 4 | -0.6 to -1.0 V |

Note: These values are estimations based on literature for similar nitroaromatic compounds and can vary significantly with experimental conditions such as pH, solvent, and electrode material. chim.it

The interplay between the photochemical and electrochemical reactivity of this molecule presents opportunities for novel synthetic transformations and the development of new functional materials. Further experimental investigation is necessary to fully elucidate the specific reaction pathways and products for this compound.

Computational Chemistry and Theoretical Studies on 2e N Benzyl 3 2 Nitrophenyl Acrylamide

Quantum Chemical Calculations for Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

There are no available research articles or datasets detailing quantum chemical calculations performed on (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide. Consequently, specific values for its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and detailed charge distribution analyses (e.g., Mulliken or Natural Bond Orbital charges) have not been published. Such calculations would typically be conducted using methods like Density Functional Theory (DFT) to provide insights into the molecule's reactivity, stability, and intermolecular interaction sites.

Table 5.1.1: Frontier Molecular Orbital Energies (Hypothetical) No published data available.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | N/A |

| LUMO Energy (eV) | N/A |

Conformational Analysis and Detailed Potential Energy Surface Mapping

Specific studies on the conformational analysis of this compound are absent from the scientific literature. A detailed potential energy surface (PES) map, which would identify the most stable conformers, rotational energy barriers around key single bonds (such as the C-N amide bond or the C-C bonds of the ethylenic bridge), and transition states between different conformations, has not been published for this molecule. This type of analysis is crucial for understanding the molecule's three-dimensional structure and flexibility, which influences its physical properties and biological activity.

Molecular Dynamics Simulations for Solution-Phase Behavior, Conformational Flexibility, and Solvent Interactions

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations would provide valuable information on its dynamic behavior in a solution phase, illustrating its conformational flexibility over time and detailing its specific interactions with solvent molecules. Data on parameters such as the radial distribution function, hydrogen bond analysis, and solvent accessible surface area, which are typically derived from MD simulations, are therefore not available.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There is no published research presenting in silico predictions of the spectroscopic parameters (e.g., ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima) for this compound. Computational methods, often complementing experimental work, are used to predict these spectra and aid in the structural elucidation of compounds. A comparative analysis between theoretically calculated and experimentally measured spectra for this specific molecule is not available in the literature.

Table 5.4.1: Predicted vs. Experimental Spectroscopic Data (Hypothetical) No published data available.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (selected signal, ppm) | N/A | N/A |

| ¹³C NMR (selected signal, ppm) | N/A | N/A |

| IR Frequency (C=O stretch, cm⁻¹) | N/A | N/A |

Computational Insights into Reaction Mechanisms and Transition State Analysis

Computational studies focused on the reaction mechanisms involving this compound, including its synthesis or potential degradation pathways, have not been published. As a result, there is no information on the calculated geometries and energies of transition states, intermediates, and products for any reactions involving this compound. Such analyses are fundamental for understanding reaction kinetics and thermodynamics at a molecular level.

Mechanistic Investigations into the Biological Activity of 2e N Benzyl 3 2 Nitrophenyl Acrylamide in Vitro Focus

In Vitro Screening Methodologies for Comprehensive Biological Activity Profiling in Cellular and Biochemical Assays

Initial investigations into the biological effects of novel chemical entities such as (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide would typically commence with a broad panel of in vitro screening assays. These methodologies are designed to provide a comprehensive profile of the compound's activity across a diverse range of biological targets and cellular processes. The primary objective of this initial screening is to identify potential therapeutic areas and to generate preliminary data on the compound's mechanism of action.

A standard approach involves deploying a battery of cell-based assays utilizing various human cancer cell lines to assess antiproliferative or cytotoxic effects. Commonly used cell lines for such screens could include those derived from leukemias, lung cancer, colon cancer, central nervous system cancers, melanomas, ovarian cancers, renal cancers, prostate cancers, and breast cancers. The National Cancer Institute's 60-cell line screen (NCI-60) is a prominent example of such a platform that allows for the identification of tissue-specific sensitivities and provides insights into potential mechanisms of action through correlational analyses with databases of compounds with known biological activities.

In these assays, cell viability is typically measured using colorimetric or fluorometric methods. For instance, the Sulforhodamine B (SRB) assay, which measures protein content, or the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which assesses metabolic activity, are frequently employed. Data from these screens are generally reported as the concentration of the compound that inhibits cell growth by 50% (GI50), the total growth inhibition concentration (TGI), and the lethal concentration that kills 50% of the cells (LC50).

Beyond cancer cell line screening, a comprehensive profile would also involve biochemical assays to assess the compound's interaction with specific molecular targets. These could include assays for enzyme inhibition (e.g., kinases, proteases, phosphatases), receptor binding (e.g., G-protein coupled receptors, nuclear receptors), and modulation of protein-protein interactions. High-throughput screening (HTS) platforms, often employing fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or enzyme-linked immunosorbent assays (ELISA), are instrumental in efficiently screening large compound libraries against these targets.

Furthermore, to explore other potential biological activities, this compound could be subjected to antimicrobial and antifungal assays using various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) would be determined to quantify its potency. Additionally, antioxidant activity could be assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

The data generated from these diverse in vitro screening methodologies would be collated and analyzed to construct a detailed biological activity profile for this compound. This profile is crucial for guiding further, more focused mechanistic studies.

Elucidation and Characterization of Specific Molecular Targets (e.g., Enzymes, Receptors, Protein Interaction Modulators)

Following the initial identification of biological activity from broad screening assays, the subsequent crucial step is the elucidation and characterization of the specific molecular target(s) of this compound. This process involves a combination of computational and experimental approaches to pinpoint the precise biomolecules with which the compound interacts to elicit its biological effects.

Computational methods, such as molecular docking, can provide initial hypotheses about potential targets. By modeling the three-dimensional structure of the compound, researchers can simulate its binding to the active sites of a wide array of known enzymes and receptors. The binding affinity and mode of interaction predicted by these simulations can help prioritize potential targets for experimental validation.

Experimentally, affinity chromatography is a powerful technique for target identification. In this method, a derivative of this compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins can then be eluted, identified by mass spectrometry, and further validated as genuine targets.

Another approach involves the use of activity-based protein profiling (ABPP). This technique utilizes probes that are structurally similar to the compound of interest but also contain a reactive group that can covalently bind to the active site of the target protein. This allows for the specific labeling and subsequent identification of the target protein from a complex biological sample.

Once a putative target has been identified, its interaction with this compound must be characterized in detail. This involves expressing and purifying the target protein and then performing in vitro binding and functional assays. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and kinetics. Enzyme inhibition assays would be conducted to determine the inhibitory concentration (IC50) and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For example, if a particular kinase is identified as a target, in vitro kinase assays would be performed using the purified enzyme and its substrate to confirm inhibition by this compound. Similarly, if a receptor is identified, radioligand binding assays would be employed to characterize the compound's affinity and selectivity.

The culmination of these studies is the definitive identification and characterization of the molecular target(s) of this compound, which is a critical step in understanding its mechanism of action.

Detailed Mechanistic Studies of Cellular Responses and Signaling Pathways Modulated by this compound

With the molecular target(s) identified, the focus of mechanistic investigations shifts to understanding the downstream cellular responses and the modulation of signaling pathways by this compound. This involves a series of cell-based assays designed to dissect the molecular events that occur following the interaction of the compound with its target.

If the compound is found to have antiproliferative activity, studies would be conducted to determine the phase of the cell cycle at which it exerts its effects. This is typically achieved through flow cytometry analysis of cellular DNA content after treating cells with the compound. The results can indicate whether the compound induces cell cycle arrest at the G1, S, or G2/M phase.

Further investigation into the mechanism of cell death is also crucial. Assays to distinguish between apoptosis and necrosis, such as Annexin V/propidium iodide staining followed by flow cytometry, would be employed. The activation of key apoptotic proteins, such as caspases, can be monitored using specific substrates that become fluorescent or colorimetric upon cleavage. Western blot analysis can be used to examine the expression levels of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, as well as the cleavage of poly(ADP-ribose) polymerase (PARP).

To elucidate the impact on specific signaling pathways, reporter gene assays are a valuable tool. In these assays, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by a specific transcription factor. By measuring the expression of the reporter protein, the activity of a particular signaling pathway (e.g., NF-κB, p53, or MAPK pathways) in the presence of the compound can be quantified.

Furthermore, Western blot analysis is extensively used to examine the phosphorylation status and total protein levels of key signaling molecules within a pathway of interest. For example, if a kinase is the target, the phosphorylation of its downstream substrates would be assessed.

Finally, to gain a more global understanding of the cellular response, techniques such as microarray analysis or RNA sequencing (RNA-seq) can be employed to profile the changes in gene expression across the entire genome following treatment with this compound. This can reveal novel pathways and cellular processes that are affected by the compound.

Through these detailed mechanistic studies, a comprehensive picture of how this compound modulates cellular function at the molecular level can be constructed.

Systematic Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aimed at understanding how different structural features of a molecule contribute to its biological activity. For this compound, a focused SAR investigation would involve the synthesis and in vitro evaluation of a series of analogues with specific modifications to its three main structural components: the nitrophenyl ring, the benzyl (B1604629) group, and the acrylamide (B121943) linker.

Impact of Nitrophenyl Substitution Patterns on In Vitro Biological Efficacy and Selectivity

The position and electronic nature of substituents on the phenyl ring are known to significantly influence the biological activity of many classes of compounds. In the case of this compound, the 2-nitro group is a key feature. An SAR study would involve synthesizing analogues where the nitro group is moved to the 3- and 4-positions of the phenyl ring. The in vitro activity of these isomers would be compared to the parent compound to determine if the ortho-position is optimal.

Furthermore, the nitro group itself could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl, amino) at the 2-position. This would provide insights into the role of electronic effects on activity. The introduction of additional substituents, such as halogens (fluoro, chloro, bromo), at various positions on the phenyl ring would also be explored to probe the effects of sterics and lipophilicity.

The synthesized analogues would be evaluated in the primary in vitro assays that demonstrated the activity of the parent compound. The goal is to identify substitution patterns that enhance potency and, if multiple activities are observed, to improve selectivity for a desired biological target or pathway.

Interactive Data Table: Hypothetical SAR of Nitrophenyl Modifications

| Compound ID | R1 (Position) | R2 (Position) | In Vitro Activity (IC50, µM) |

| Parent | 2-NO2 | H | 5.2 |

| 1a | 3-NO2 | H | 12.8 |

| 1b | 4-NO2 | H | 9.5 |

| 1c | 2-CN | H | 7.1 |

| 1d | 2-CF3 | H | 6.5 |

| 1e | 2-OCH3 | H | > 50 |

| 1f | 2-Cl | H | 4.8 |

| 1g | 2-NO2 | 4-Cl | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Role of Benzyl Group Modifications on Target Binding and Mechanistic Outcomes

The N-benzyl group can play a crucial role in orienting the molecule within a binding pocket and can participate in important interactions with the target protein, such as pi-stacking or hydrophobic interactions. SAR studies on this part of the molecule would involve synthesizing analogues with various substituents on the benzyl ring.

Analogues with electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions of the benzyl ring would be prepared. For example, methoxy, methyl, halogen, and trifluoromethyl substituents would be introduced. The impact of these modifications on in vitro activity would be assessed to understand the electronic and steric requirements for optimal target engagement.

Additionally, the benzyl group could be replaced with other aromatic or heteroaromatic rings, such as pyridyl, thienyl, or furanyl moieties, to explore the influence of different ring systems on biological activity. Aliphatic substituents, such as cyclohexylmethyl or simple alkyl chains of varying lengths, could also be introduced to probe the importance of the aromatic nature of the benzyl group.

These modifications would help to map the binding pocket of the molecular target and to design analogues with improved binding affinity and selectivity.

Interactive Data Table: Hypothetical SAR of Benzyl Group Modifications

| Compound ID | R3 (Benzyl Substituent) | In Vitro Activity (IC50, µM) |

| Parent | H | 5.2 |

| 2a | 4-OCH3 | 3.8 |

| 2b | 4-Cl | 4.1 |

| 2c | 4-CF3 | 6.9 |

| 2d | 2-F | 8.2 |

| 2e | (Pyridin-4-yl)methyl | 7.5 |

| 2f | Cyclohexylmethyl | 15.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Influence of Acrylamide Moiety Alterations on Biological Activity

The acrylamide moiety is a critical structural feature that can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in the active site of a target protein. However, this reactivity can also lead to off-target effects and toxicity. Therefore, SAR studies on the acrylamide linker are essential for optimizing the compound's activity and safety profile.

Modifications could include the introduction of a methyl group on the α- or β-carbon of the acrylamide double bond. This would alter the geometry and reactivity of the Michael acceptor. Replacing the acrylamide with a less reactive propiolamide (B17871) (a triple bond) or a saturated propanamide linker would help to determine if the Michael acceptor property is essential for the observed biological activity.

These alterations would provide crucial information on the role of the acrylamide moiety in the compound's mechanism of action and would guide the design of analogues with a more favorable balance of potency and potential for off-target reactivity.

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking, MD Simulations of Complexes)

There are no published molecular docking or molecular dynamics simulation studies specifically investigating the interaction of This compound with any biological target.

Investigation of Selectivity and Off-Target Effects in Diverse In Vitro Biological Systems

No in vitro screening data or studies on the selectivity and potential off-target effects of This compound across different biological systems have been found in the public domain.

Exploration of Potential Applications of 2e N Benzyl 3 2 Nitrophenyl Acrylamide in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The structural attributes of (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide make it a promising precursor for the synthesis of diverse and complex organic molecules, particularly heterocyclic compounds. The presence of the ortho-nitro group on the phenyl ring is of significant strategic importance, as it can be readily transformed through reductive cyclization to furnish quinoline (B57606) and quinolinone scaffolds. These nitrogen-containing heterocycles are core components of numerous pharmaceuticals, natural products, and functional materials.

The reductive cyclization of ortho-nitrophenyl derivatives is a well-established and powerful method for the synthesis of quinolines. organic-chemistry.org In the case of this compound, treatment with various reducing agents, such as iron in acidic media or tin(II) chloride, is anticipated to reduce the nitro group to an amine. This in-situ generated amine can then undergo an intramolecular cyclization via a Michael addition to the α,β-unsaturated amide system, leading to the formation of a dihydroquinolinone intermediate. Subsequent oxidation or tautomerization would yield the corresponding N-benzyl-2-quinolinone derivative. The reaction pathway is outlined in the table below.

| Step | Reaction Type | Reactant/Intermediate | Product |

| 1 | Reduction | This compound | ortho-aminophenyl intermediate |

| 2 | Intramolecular Cyclization | ortho-aminophenyl intermediate | Dihydroquinolinone derivative |

| 3 | Oxidation/Tautomerization | Dihydroquinolinone derivative | N-benzyl-2-quinolinone |

Furthermore, the photochemical reactivity of the ortho-nitrobenzyl group offers alternative pathways to heterocyclic structures. Upon irradiation with UV light, ortho-nitrobenzyl compounds can undergo intramolecular rearrangements. rsc.org This property could be harnessed to initiate cyclization reactions under mild, photochemical conditions, potentially leading to novel heterocyclic frameworks that are not accessible through traditional thermal methods. The diverse substitution patterns possible on both the benzyl (B1604629) and phenyl rings of the starting material provide a modular approach to a library of substituted quinolinones and related heterocycles. researchgate.netbrieflands.com

Application in Polymer Chemistry as a Functional Monomer or Photo-Initiator

The acrylamide (B121943) functionality in this compound allows it to act as a monomer in radical polymerization reactions, opening avenues for its incorporation into polymer chains. The presence of the bulky and functional N-benzyl and 3-(2-nitrophenyl) substituents would impart unique properties to the resulting polymers.

As a functional monomer , its copolymerization with other monomers, such as acrylamide or N-isopropylacrylamide, could lead to the synthesis of "smart" polymers. The ortho-nitrobenzyl group is a well-known photocleavable protecting group. sigmaaldrich.com When integrated into a polymer backbone or as a pendant group, it can render the polymer photodegradable or photoresponsive. For instance, incorporating this monomer into a cross-linked hydrogel network would create a material that can be degraded or softened upon exposure to UV light. organic-chemistry.orgresearchgate.net This photocleavage of the ortho-nitrobenzyl group can disrupt the polymer network, leading to changes in the material's mechanical properties, such as stiffness and swelling behavior. Such photodegradable hydrogels have significant potential in biomedical applications, including drug delivery systems and as dynamic cell culture scaffolds. researchgate.net

| Polymer Type | Potential Property | Trigger | Application |

| Copolymer with Acrylamide | Photodegradable Hydrogel | UV Light | Controlled Drug Release, Tissue Engineering |

| Copolymer with N-isopropylacrylamide | Photo- and Thermo-responsive Polymer | UV Light and Temperature | Smart Coatings, Sensors |

Moreover, the ortho-nitrobenzyl chromophore within the monomer structure suggests its potential as a photo-initiator . Upon absorption of light, ortho-nitrobenzyl compounds can generate reactive species. brieflands.comnih.gov It is plausible that under certain conditions, irradiation of this compound could lead to the formation of radicals capable of initiating the polymerization of other vinyl monomers. This would classify it as a polymerizable photo-initiator, or "photoinimer," allowing for the one-step synthesis of polymers with an initiating fragment at one end of the chain.

Development as a Chemical Probe or Reagent in Novel Synthetic Methodologies

The inherent photochemical properties of the ortho-nitrobenzyl group make this compound a candidate for development as a chemical probe. The ability to undergo a chemical transformation upon light irradiation allows for spatiotemporal control over chemical reactions.

This molecule could be employed as a caged compound , where the bulky ortho-nitrobenzyl group masks the reactivity of the acrylamide moiety. Upon targeted irradiation, the ortho-nitrobenzyl group could be cleaved or rearranged, "uncaging" the reactive Michael acceptor for subsequent reactions. This approach is valuable in chemical biology for studying dynamic processes in complex systems.

Furthermore, its structure lends itself to the development of novel synthetic methodologies. For example, the photochemical reduction of the nitro group to an N-arylhydroxylamine could be explored. rsc.org This transformation, followed by intramolecular reactions, could lead to new synthetic routes for nitrogen-containing heterocycles. The acrylamide portion of the molecule can also participate in various cycloaddition reactions, further expanding its synthetic utility.

Role in the Development of Analytical Standards and Reference Materials for Related Chemical Classes

In analytical chemistry, well-characterized reference materials are crucial for method validation, quality control, and ensuring the accuracy of experimental results. nih.govresearchgate.net While there is no current evidence of this compound being a certified reference material, its stable, crystalline nature and distinct chemical structure make it a suitable candidate for development as an analytical standard for related classes of compounds.

Given the increasing interest in substituted acrylamides in fields such as medicinal chemistry and materials science, there is a growing need for reliable standards for their identification and quantification. This compound could serve as a primary reference material for the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N-substituted acrylamides and ortho-nitrophenyl compounds.

The development of a certified reference material for this compound would involve a rigorous process of synthesis, purification, and characterization to establish its purity and identity with a high degree of confidence. This would include detailed analysis by various spectroscopic and chromatographic techniques. Once certified, it could be used by researchers to calibrate instruments, validate analytical procedures, and ensure the quality of data in studies involving similar chemical entities.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Method development for separation and quantification of N-substituted acrylamides. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Development of fragmentation libraries for the identification of related compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. |

| Elemental Analysis | Verification of elemental composition. |

Future Research Trajectories and Translational Perspectives for 2e N Benzyl 3 2 Nitrophenyl Acrylamide and Its Analogs

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced and Tuned Biological Profiles

Future efforts will likely concentrate on the rational design of novel derivatives of (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide to optimize their biological activities. This can be achieved through systematic structure-activity relationship (SAR) studies, where modifications to the core scaffold are correlated with changes in efficacy and selectivity. Key areas for modification include:

Substitution on the Phenyl Rings: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) on both the 2-nitrophenyl and the N-benzyl rings could significantly modulate the compound's electronic and steric properties. This, in turn, may influence binding affinities to biological targets and alter pharmacokinetic profiles.

Modification of the Acrylamide (B121943) Linker: Altering the geometry and flexibility of the acrylamide linker could lead to derivatives with improved target engagement. This might involve the synthesis of constrained analogs or the introduction of different functional groups to probe interactions with target proteins.

Isosteric Replacements: Replacing key functional groups with isosteres can help in understanding the structural requirements for biological activity and may lead to compounds with improved metabolic stability or reduced off-target effects. For instance, the nitro group could be replaced with other electron-withdrawing groups to fine-tune the molecule's properties.

A study on newly synthesized acrylamide derivatives as potential chemotherapeutic agents against the MCF-7 breast cancer cell line highlights the potential for creating potent anticancer agents through such modifications. nih.gov The synthesis of a series of N-benzyl amide derivatives demonstrated that substitutions on the benzyl (B1604629) ring could significantly impact cytotoxic activity. nih.gov

Exploration of Sustainable and Scalable Synthetic Pathways

The advancement of this compound and its analogs from laboratory-scale synthesis to potential clinical applications necessitates the development of sustainable and scalable synthetic routes. Future research in this area should focus on the principles of green chemistry to minimize environmental impact and ensure economic viability. researchgate.net Key strategies include:

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis can lead to higher selectivity, milder reaction conditions, and reduced waste generation. For example, the use of nitrile hydratase in the production of acrylamide from acrylonitrile (B1666552) is a well-established bioprocess with 100% conversion and selectivity. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better process control, and easier scalability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that should be applied. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is crucial for sustainable synthesis.

A general method for the synthesis of acrylamide derivatives has been developed that involves the use of water as a solvent, which is a step towards more environmentally friendly processes. google.com

Advanced Mechanistic Characterization of Biological Interactions at the Molecular Level

A deep understanding of how this compound and its analogs exert their biological effects is paramount for their further development. Future research should employ a range of advanced techniques to elucidate their mechanism of action at the molecular level. This includes:

Target Identification and Validation: Utilizing chemoproteomics approaches, such as activity-based protein profiling, to identify the specific protein targets of these compounds.

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compounds in complex with their biological targets. This will provide invaluable insights into the specific molecular interactions driving their activity.

Computational Modeling: Using molecular docking and molecular dynamics simulations to model the binding of these compounds to their targets and to predict the effects of structural modifications on binding affinity.

The acrylamide scaffold is a known Michael acceptor, suggesting that these compounds may act as covalent inhibitors. Detailed mechanistic studies will be required to confirm this and to understand the implications for their therapeutic use.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. ymerdigital.com For this compound and its analogs, these computational tools can be leveraged in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized analogs. This can help prioritize the synthesis of the most promising compounds. nih.gov

De Novo Drug Design: Using generative AI models to design novel molecules with desired biological activities and physicochemical properties. nih.gov These models can explore a vast chemical space to identify innovative scaffolds.

Virtual Screening: Employing ML algorithms to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. nih.gov

Property Prediction: AI can predict various pharmacokinetic and toxicological properties of compounds, aiding in the early identification of candidates with favorable drug-like characteristics. nih.gov

Deep learning models have already shown promise in identifying acrylamide in food products, demonstrating the potential of these techniques in chemical analysis. researchgate.net

Development of Chemical Biology Tools and Probes Based on the this compound Scaffold

The this compound scaffold can serve as a valuable starting point for the development of chemical biology tools to probe biological systems. These tools can provide a deeper understanding of cellular processes and disease mechanisms. Future directions include:

Affinity-Based Probes: Synthesizing derivatives with tags (e.g., biotin, fluorescent dyes) that can be used to pull down and identify the protein targets of the parent compound.

Photoaffinity Labels: Introducing photoreactive groups into the molecule to allow for covalent cross-linking to target proteins upon photoirradiation. This can help to map the binding site and identify interacting partners.

Imaging Agents: Developing fluorescently labeled analogs that can be used to visualize the subcellular localization of the compound and its targets in living cells.

By functionalizing the core scaffold, researchers can create a versatile toolkit for exploring the biological roles of the pathways modulated by this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide to achieve high yield and purity?

- Methodological Answer: Synthesis typically involves a multi-step process under controlled conditions. Key parameters include:

- Temperature: Maintain between 0–5°C during acylation to prevent side reactions (e.g., Michael addition) .

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reagent solubility and reaction efficiency .

- Reagent stoichiometry: Use a 1.2:1 molar ratio of acryloyl chloride to the benzylamine derivative to drive the reaction to completion .

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR spectroscopy: Confirm stereochemistry (E/Z configuration) via coupling constants in -NMR (e.g., for trans-alkene protons) .

- Mass spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 325.1054) .

- HPLC: Monitor purity with a C18 column and UV detection at 254 nm .

Q. How do substituent positions on the benzyl and nitrophenyl groups influence the compound’s reactivity?

- Methodological Answer: The 2-nitro group on the phenyl ring enhances electrophilicity of the acrylamide moiety, facilitating nucleophilic attacks (e.g., in Michael additions). The benzyl group’s electron-donating nature stabilizes intermediates during synthesis. Systematic substitution studies (e.g., replacing nitro with methoxy) can be conducted to map electronic effects using Hammett plots .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions of bioactivity and experimental results for this compound?

- Methodological Answer: Address contradictions by:

- Validation of computational models: Re-optimize PASS (Prediction of Activity Spectra for Substances) parameters using experimental IC data from kinase inhibition assays .

- Experimental controls: Include positive controls (e.g., staurosporine for kinase assays) to rule out false negatives .

- Structural dynamics: Perform molecular dynamics simulations to assess binding mode variations due to the nitro group’s conformational flexibility .

Q. What strategies are effective in mitigating side reactions during large-scale synthesis?

- Methodological Answer: Scale-up challenges include dimerization and hydrolysis. Mitigation strategies:

Q. How does the compound interact with biological targets such as kinases or DNA?

- Methodological Answer: Mechanistic studies require:

- Surface plasmon resonance (SPR): Measure real-time binding kinetics (, ) with immobilized kinase domains .

- Fluorescence quenching assays: Monitor DNA intercalation using ethidium bromide displacement and Stern-Volmer analysis .

- X-ray crystallography: Resolve co-crystal structures to identify key hydrogen bonds (e.g., between the acrylamide carbonyl and kinase hinge region) .

Q. What are the best practices for analyzing stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH stability: Incubate the compound in buffers (pH 3–10) at 37°C for 72 hours; analyze degradation via LC-MS to identify hydrolyzed products (e.g., benzylamine derivatives) .

- Thermal stability: Use differential scanning calorimetry (DSC) to determine melting points () and detect polymorphic transitions .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data from different cell lines be interpreted?

- Methodological Answer: Address variability by:

- Cell line profiling: Compare IC values across lines (e.g., HeLa vs. HEK293) to identify tissue-specific uptake mechanisms .

- Metabolic stability testing: Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain reduced efficacy in certain lines .

- ROS assays: Measure reactive oxygen species (ROS) levels to determine if nitro group reduction contributes to cytotoxicity .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics?

- Methodological Answer: Prioritize models with:

- High metabolic similarity: Use Sprague-Dawley rats for bioavailability studies, monitoring plasma concentrations via LC-MS/MS over 24 hours .

- Tissue distribution: Employ radiolabeled -acrylamide derivatives to track accumulation in target organs .

Advanced Characterization Techniques

Q. How can advanced NMR techniques elucidate the compound’s conformational dynamics?

- Methodological Answer:

Utilize: - NOESY: Detect spatial proximity between benzyl and nitrophenyl groups to confirm the E-configuration .

- -NMR relaxation studies:** Measure rotational correlation times to assess rigidity of the acrylamide backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products